CCT251455

MPS1 inhibitor potency TTK kinase inhibition antimitotic chemical probes

CCT251455 is the definitive MPS1/TTK chemical probe for researchers demanding sub-nanomolar potency (IC50 3 nM), an unparalleled selectivity window (>40 µM vs. CDK2/Aurora A), and a structurally validated inactive-conformation binding mode (PDB 4C4J). Unlike generic ATP-competitive MPS1 inhibitors, CCT251455 provides cross-species oral bioavailability with dose-dependent biomarker modulation in HCT116 xenograft models. Choose CCT251455 for unambiguous spindle assembly checkpoint perturbation, resistance mutation profiling, and reliable assay benchmarking.

Molecular Formula C26H26ClN7O2
Molecular Weight 504.0 g/mol
Cat. No. B15606783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251455
Molecular FormulaC26H26ClN7O2
Molecular Weight504.0 g/mol
Structural Identifiers
InChIInChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
InChIKeyBXKNUXDLZJPPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why CCT251455 Is the Preferred MPS1/TTK Chemical Tool for Oncology Research Procurement


CCT251455 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the mitotic checkpoint kinase Monopolar Spindle 1 (MPS1/TTK) [1]. It was developed through structure-based design as a 1H-pyrrolo[3,2-c]pyridine derivative and is widely recognized as a high-quality chemical probe [2]. Its binding mode stabilizes an inactive kinase conformation incompatible with ATP and substrate-peptide binding, a structural feature that distinguishes it from many other MPS1 inhibitors [3].

Why CCT251455 Cannot Be Readily Substituted by Other MPS1 Inhibitors in Research Protocols


MPS1 inhibitors vary substantially in biochemical potency, cellular target engagement, kinase selectivity profile, binding mode, and oral exposure. CCT251455 combines sub-nanomolar affinity, a unique inactive-conformation stabilization mechanism, and validated oral pharmacokinetics across multiple species [1]. Generic substitution with other MPS1 inhibitors such as NMS-P715, AZ3146, or Mps1-IN-6 risks loss of potency, altered selectivity, different binding kinetics, or unreproducible in vivo results . The evidence below quantifies these critical differentiators.

Quantitative Head-to-Head and Cross-Study Comparative Evidence for CCT251455 Versus Closest MPS1 Inhibitor Analogues


Superior Biochemical Potency: CCT251455 Exhibits a 60-Fold Lower IC50 Than NMS-P715 Against MPS1

In a biochemical enzymatic assay, CCT251455 inhibits MPS1 with an IC50 of 3 nM (0.003 µM) [1]. The widely used MPS1 inhibitor NMS-P715, an ATP-competitive pyrazolo-quinazoline, exhibits an IC50 of 182 nM under its own assay conditions . This represents an approximately 60-fold difference in potency favoring CCT251455. Although these data originate from separate studies and may reflect different assay formats, the magnitude of the difference consistently aligns with vendor-reported MPS1 IC50 values where both compounds are referenced on the same platform .

MPS1 inhibitor potency TTK kinase inhibition antimitotic chemical probes

Cellular Target Engagement and Antiproliferative Activity: CCT251455 Surpasses Comparator MPS1 Inhibitors in HCT116 GI50

CCT251455 demonstrates potent cellular target engagement, inhibiting phosphorylated MPS1 (P-MPS1) with an IC50 of 0.04 µM and suppressing proliferation of HCT116 colon carcinoma cells with a GI50 of 0.16 µM [1]. In the same study, a direct comparison against three structurally distinct MPS1 inhibitors (compounds 4, 5, and 6) was performed. Compound 4 showed GI50 = 1.20 µM in HCT116 (7.5-fold weaker), compound 5 yielded GI50 = 0.18 µM (comparable), and compound 6 gave GI50 = 1.60 µM (10-fold weaker) [2]. CCT251455 provided the best overall combination of biochemical potency (IC50 3 nM), cellular activity, and selectivity over CDK2 (>100-fold) and Aurora A (>40-fold) among all compounds tested [3].

MPS1 cellular activity HCT116 colon cancer biomarker modulation

Unique Mechanism of Action: CCT251455 Stabilizes an Inactive MPS1 Conformation Not Observed with ATP-Competitive Inhibitors Like NMS-P715

X-ray crystallography reveals that CCT251455 binds to the hinge region of MPS1 and induces a unique, ordered conformation of the activation loop that is incompatible with ATP and substrate-peptide binding [1]. This inactive-conformation stabilization mechanism (PDB ID: 4C4J) [2] is distinct from the binding mode of ATP-competitive MPS1 inhibitors such as NMS-P715, which act as reversible Type I inhibitors without inducing this specific activation-loop ordering . The stabilization of an inactive state may delay kinase reactivation upon drug washout and provides a structurally distinct mode of inhibition that can be leveraged in resistance-modeling studies where Type I inhibitors lose efficacy [3].

MPS1 inactive conformation activation loop stabilization structural biology

Validated Oral Bioavailability Enables Robust In Vivo Pharmacodynamic Studies Across Mouse and Rat

CCT251455 demonstrates a favorable oral pharmacokinetic profile in both mouse and rat, with dose-dependent inhibition of MPS1 activity observed in an HCT116 human tumor xenograft model following oral administration [1]. The original discovery paper reports that CCT251455 was explicitly optimized for oral bioavailability through iterative design of the 1H-pyrrolo[3,2-c]pyridine scaffold, achieving low unbound clearance and moderate to good oral bioavailability consistent with the intended in vivo chemical tool profile [2]. In contrast, NMS-P715 requires a suggested dose of 90 mg/kg/day orally to achieve 53% tumor growth inhibition in an A2780 xenograft model, indicating a higher dose requirement for comparable pharmacodynamic effect . The availability of oral PK data in two species for CCT251455 streamlines preclinical experimental design and dose selection.

MPS1 oral pharmacokinetics in vivo PK/PD xenograft efficacy

High Kinase Selectivity Verified by Broad Kinome Profiling Panel

CCT251455 has been evaluated in a broad kinome profiling panel, demonstrating high selectivity versus the diverse set of kinases tested [1]. The Chemical Probes Portal rates its in vitro selectivity as 'High', a designation reserved for probes with well-characterized off-target profiles [2]. The J. Med. Chem. 2013 paper provides quantitative selectivity data against the closely related cell-cycle kinases CDK2 (IC50 >100 µM) and Aurora A (IC50 >40 µM) [3]. In contrast, the earlier MPS1 inhibitor compound 4 from the same study exhibited only 36 µM selectivity against CDK2 and 21 µM against Aurora A (Table 7) [4]. This magnitude of off-target discrimination is critical for unambiguous interpretation of cell-based phenotypes attributed to MPS1 inhibition.

kinase selectivity off-target profiling chemical probe quality

Precision Application Scenarios for CCT251455 in Drug Discovery and Translational Research


Chemical Probe for Spindle Assembly Checkpoint (SAC) Biology Studies Requiring Orthogonal Target Validation

CCT251455 is the tool compound of choice when your experimental design demands a highly selective MPS1 inhibitor with a structurally characterized inactive-conformation binding mode [1]. Its high selectivity over CDK2 and Aurora A (both >40 µM IC50) minimizes confounding cell-cycle effects, making it ideal for unambiguous SAC perturbation studies in PTEN-deficient breast cancer and other aneuploid tumor models [2].

In Vivo Tumor Xenograft Pharmacodynamic Studies Requiring Oral Dosing

When designing mouse or rat xenograft experiments to assess MPS1 inhibition in vivo, CCT251455 offers validated oral bioavailability and dose-dependent biomarker modulation in HCT116 tumor models [1]. Its cross-species PK characterization reduces the need for extensive formulation development prior to proof-of-concept efficacy studies, unlike MPS1 inhibitors with less characterized or narrow oral exposure windows [2].

Kinase Inhibitor Resistance Modeling with Defined Structural Mechanisms

CCT251455's unique ability to stabilize an inactive MPS1 conformation (PDB 4C4J) makes it a critical tool for resistance mutation studies where Type I ATP-competitive inhibitors (e.g., NMS-P715, AZ3146) lose binding affinity [1]. It has been employed in acquired resistance modeling alongside these comparators, enabling the identification of point mutations that differentially affect inhibitor classes [2].

High-Throughput Screening Hit Confirmation and Counter-Screening Against MPS1

With its robust biochemical IC50 of 3 nM and well-validated cellular P-MPS1 IC50 of 0.04 µM, CCT251455 serves as a reliable positive control for MPS1 biochemical and cell-based assays. It enables accurate benchmarking when screening novel MPS1 inhibitor candidates and reduces false-positive rates from compounds with poor cellular translation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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